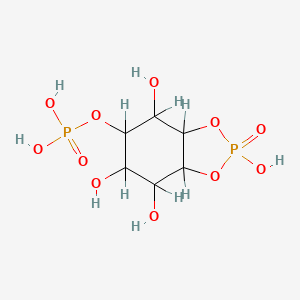
Inositol 1,2-cyclic 4-bisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inositol 1,2-cyclic 4-bisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H12O11P2 and its molecular weight is 322.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Signaling
Inositol 1,2-cyclic 4-bisphosphate serves as a crucial signaling molecule in various biological processes. It is involved in the regulation of intracellular calcium levels and the activation of protein kinase C. Research has shown that inositol cyclic phosphates are generated during the cleavage of phosphoinositides by phospholipase C, which is pivotal for signal transduction pathways in response to hormonal stimulation .
Key Findings:
- Calcium Mobilization: this compound enhances calcium release from intracellular stores, influencing muscle contraction and neurotransmitter release .
- Signal Amplification: It acts as a second messenger that amplifies signals initiated by hormones such as angiotensin II, thereby modulating physiological responses .
Metabolic Regulation
This compound has been implicated in metabolic pathways related to insulin signaling and glucose metabolism. Its synthesis is decreased in diabetic models, suggesting a potential role in insulin resistance and metabolic disorders.
Case Study: Insulin Sensitivity
A study demonstrated that supplementation with inositol can improve insulin sensitivity in patients with metabolic syndrome. The involvement of cyclic inositol phosphates was highlighted as a mechanism through which insulin's effects are mediated at the cellular level .
Pharmacological Applications
The pharmacological potential of this compound is being explored for therapeutic interventions in various diseases, including diabetes and cardiovascular diseases. Its ability to modulate cellular signaling pathways makes it a candidate for drug development.
Therapeutic Insights:
- Diabetes Management: Research indicates that enhancing the levels of inositol cyclic phosphates may counteract insulin resistance and improve glycemic control .
- Cardiovascular Health: Studies suggest that manipulating the signaling pathways involving inositol cyclic phosphates could provide new strategies for treating hypertension and heart failure .
Research Methodologies
The synthesis and characterization of this compound have been achieved through various experimental techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis Techniques:
- In vitro enzymatic methods have been developed to produce high yields of cyclic phosphates from their non-cyclic precursors .
- Advanced analytical techniques have allowed for the detailed study of its metabolic pathways and interactions within cells .
Data Table: Summary of Applications
Propiedades
Número CAS |
97672-09-8 |
|---|---|
Fórmula molecular |
C6H12O11P2 |
Peso molecular |
322.1 g/mol |
Nombre IUPAC |
(2,4,6,7-tetrahydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphol-5-yl) dihydrogen phosphate |
InChI |
InChI=1S/C6H12O11P2/c7-1-2(8)5-6(17-19(13,14)16-5)3(9)4(1)15-18(10,11)12/h1-9H,(H,13,14)(H2,10,11,12) |
Clave InChI |
OZXJLESGLSBOFI-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C2C1OP(=O)(O2)O)O)OP(=O)(O)O)O)O |
SMILES canónico |
C1(C(C(C(C2C1OP(=O)(O2)O)O)OP(=O)(O)O)O)O |
Sinónimos |
IcP2 inositol 1,2-cyclic 4-bisphosphate inositol-1,2-cyclic 4-diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















